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Compound of Interest

Compound Name: 7-Bromobenzo[D]thiazole-2-thiol

Cat. No.: B1279807 Get Quote

An In-depth Technical Guide to 7-Bromobenzo[d]thiazole-2-thiol

This document serves as a comprehensive technical guide on 7-Bromobenzo[d]thiazole-2-
thiol, a heterocyclic compound of substantial interest to the scientific community, particularly in

the fields of medicinal chemistry and materials science. Tailored for researchers, scientists, and

drug development professionals, this guide elucidates the core physicochemical properties,

synthesis, reactivity, and analytical methodologies pertinent to this molecule. The narrative is

built upon a foundation of scientific integrity, blending technical data with field-proven insights to

facilitate advanced research and development.

Strategic Importance in Modern Chemistry
7-Bromobenzo[d]thiazole-2-thiol is a member of the benzothiazole family, a class of

compounds renowned for its privileged structure in drug discovery. The benzothiazole core is a

bicyclic system where a benzene ring is fused to a thiazole ring. This scaffold is present in

numerous compounds exhibiting a wide array of biological activities, including antimicrobial,

anticonvulsant, and anticancer properties.[1][2] The strategic placement of a bromine atom at

the 7-position and a thiol group at the 2-position endows 7-Bromobenzo[d]thiazole-2-thiol
with distinct electronic properties and multiple reactive handles. This makes it an exceptionally

versatile building block for synthesizing complex molecules and probing biological systems,

particularly in the development of novel therapeutic agents.[3][4]
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A fundamental understanding of a molecule's physicochemical properties is the bedrock of its

application in any research endeavor. These parameters govern its solubility, stability,

membrane permeability, and reactivity, thereby influencing experimental design from synthesis

to biological screening.

Structural and Molecular Data
The essential identification and structural details of 7-Bromobenzo[d]thiazole-2-thiol are

summarized below. This information is critical for accurate documentation, database searches,

and theoretical modeling.

Property Value Source(s)

IUPAC Name
7-bromo-1,3-benzothiazole-2-

thiol
[5]

CAS Number 908355-83-9 [5][6][7]

Molecular Formula C₇H₄BrNS₂ [5][6]

Molecular Weight 246.14 g/mol [5][6]

Canonical SMILES
C1=CC2=C(C(=C1)Br)SC(=S)

N2
[5]

InChIKey
YMKOWNRHWXMBKS-

UHFFFAOYSA-N
[5]

Physical and Computed Properties
The physical state, solubility, and key computed properties provide practical insights for

handling, formulation, and predicting the behavior of the compound.
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Property Value Source(s)

Appearance Solid [8]

Melting Point 207 °C [8]

Polar Surface Area 69.42 Å² [5]

pKa (Predicted) 9.22 ± 0.20 [5]

ACD/LogP (Predicted) 3.22 [5]

Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of 7-Bromobenzo[d]thiazole-2-thiol are

central to its utility as a chemical intermediate.

Rationale of a Plausible Synthetic Pathway
The construction of the benzothiazole-2-thiol core is classically achieved via the reaction of an

appropriately substituted 2-aminothiophenol with carbon disulfide (CS₂). This choice of

reactants is mechanistically sound and efficient. The amino group of the thiophenol acts as a

nucleophile, attacking the electrophilic carbon of CS₂, which serves as a C1 synthon. This is

followed by an intramolecular cyclization driven by the proximity of the thiol group, which

attacks the intermediate dithiocarbamate to form the stable heterocyclic ring system.

2-Amino-6-bromothiophenol

Dithiocarbamate Intermediate

 Nucleophilic Attack

Carbon Disulfide (CS₂)

7-Bromobenzo[d]thiazole-2-thiol Intramolecular Cyclization

Click to download full resolution via product page

Caption: Plausible synthesis of 7-Bromobenzo[d]thiazole-2-thiol.

A Hub of Chemical Reactivity
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The molecule's structure presents three primary sites for chemical modification, making it a

powerful scaffold in combinatorial chemistry and targeted synthesis. The interplay between

these functional groups allows for a diverse range of transformations.

The Thiol Group (at C2): The thiol group is the most prominent reactive site. It can exist in

tautomeric equilibrium with its thione form. The acidic proton can be easily removed by a

base, generating a potent thiolate nucleophile. This enables a host of reactions such as S-

alkylation and S-acylation, which are fundamental for attaching side chains in drug design.[3]

The Bromine Atom (at C7): The bromine atom on the aromatic ring is a key functional handle

for modern cross-coupling reactions. Catalytic systems, particularly those based on

palladium, can facilitate Suzuki, Stille, Heck, or Sonogashira couplings. This allows for the

introduction of aryl, alkyl, or alkynyl groups, profoundly altering the molecule's steric and

electronic properties.

The Benzothiazole Nucleus: The aromatic ring itself can undergo electrophilic aromatic

substitution, although the existing substituents will direct the position of new incoming

groups.

7-Bromobenzo[d]thiazole-2-thiol

Thiol/Thiolate (C2) Bromo Group (C7) Aromatic Core

S-Alkylation / S-Acylation

 Nucleophilic Attack

Palladium-Catalyzed Cross-Coupling

 Oxidative Addition

Electrophilic Aromatic Substitution

 Electrophilic Attack

Click to download full resolution via product page

Caption: Key reactive centers of 7-Bromobenzo[d]thiazole-2-thiol.
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Analytical Characterization: A Self-Validating
System
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability

of a compound. A multi-technique approach provides a self-validating system where data from

orthogonal methods corroborates the findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the electronic environment of the protons. The aromatic

region will display characteristic splitting patterns for the three protons on the brominated

ring. The thiol proton (or N-H proton in the thione tautomer) often appears as a broad

singlet.[8]

¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum will show seven

distinct signals for the aromatic and thiazole carbons, including a characteristic signal for

the C=S carbon at a downfield chemical shift.[8]

Mass Spectrometry (MS): This technique is indispensable for confirming the molecular

weight. For 7-Bromobenzo[d]thiazole-2-thiol, the presence of bromine (with its two major

isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) will result in a distinctive isotopic pattern for the

molecular ion peak (M and M+2) with nearly equal intensities, providing unambiguous

confirmation of bromine incorporation.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing

purity. A reversed-phase method allows for the separation of the target compound from

starting materials, by-products, and other impurities. The percentage purity is determined by

the relative area of the product peak.

Field-Proven Experimental Protocol
The following protocol outlines a standard workflow for verifying the purity of a synthesized or

purchased batch of 7-Bromobenzo[d]thiazole-2-thiol. The choice of a C18 column and a

gradient elution is a robust starting point for many aromatic compounds.

Purity Verification by Reversed-Phase HPLC
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System Preparation: Equilibrate a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5

µm) with the initial mobile phase conditions (e.g., 90% Water with 0.1% Formic Acid / 10%

Acetonitrile with 0.1% Formic Acid) at a flow rate of 1.0 mL/min. The inclusion of formic acid

is crucial as it sharpens peaks by ensuring acidic analytes remain in a single protonation

state.

Sample Preparation: Prepare a stock solution of 7-Bromobenzo[d]thiazole-2-thiol at

approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol. Ensure

complete dissolution, using sonication if necessary. Prepare a working solution by diluting

the stock to ~50-100 µg/mL with the mobile phase.

Injection and Elution: Inject 5-10 µL of the working solution. Run a linear gradient to increase

the organic component (acetonitrile) to 95% over 15-20 minutes. This gradient ensures that

both polar and non-polar impurities are effectively eluted and resolved.

Detection: Monitor the elution profile using a UV detector, typically at wavelengths such as

254 nm or 280 nm where aromatic and heterocyclic systems exhibit strong absorbance.

Data Analysis: Integrate all detected peaks. The purity is calculated as the area of the main

product peak as a percentage of the total peak area in the chromatogram. A purity level of

>95% is generally required for subsequent applications in drug discovery.
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Preparation

Execution & Analysis

1. Equilibrate HPLC System
(C18 Column, Mobile Phase A)

2. Prepare Sample Stock
(1 mg/mL in ACN)

3. Prepare Working Solution
(Dilute Stock)

4. Inject Sample onto Column

5. Run Gradient Elution
(Increase % Acetonitrile)

6. Detect with UV

7. Integrate Peaks & Calculate Purity

Click to download full resolution via product page

Caption: Step-by-step workflow for HPLC purity analysis.

Safety and Handling
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As with any laboratory chemical, 7-Bromobenzo[d]thiazole-2-thiol must be handled with care.

All manipulations should be performed in a well-ventilated fume hood. Standard personal

protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant

gloves, is mandatory. Users should consult the material safety data sheet (MSDS) provided by

the supplier for comprehensive hazard and handling information.

Concluding Remarks
7-Bromobenzo[d]thiazole-2-thiol stands out as a high-value scaffold for chemical innovation.

Its defined physicochemical properties, coupled with its versatile reactivity, provide a robust

platform for the design and synthesis of novel molecules with significant potential in drug

development and materials science. The analytical and experimental frameworks detailed in

this guide offer a reliable foundation for researchers to confidently incorporate this compound

into their workflows, paving the way for future discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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